molecular formula C14H20BBrO2 B14017763 2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14017763
M. Wt: 311.02 g/mol
InChI Key: ZAASSHLZQRIWHQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a brominated phenyl group. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2,4-dimethylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

    Reduction: The brominated phenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate are used under mild conditions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The boron atom acts as a Lewis acid, facilitating the formation of the carbon-carbon bond by coordinating with the palladium catalyst. This process is highly efficient and allows for the selective formation of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone
  • 5-Bromo-2,4-dimethyl-1,3-thiazole

Uniqueness

This compound is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in cross-coupling reactions and other synthetic applications.

Properties

Molecular Formula

C14H20BBrO2

Molecular Weight

311.02 g/mol

IUPAC Name

2-(5-bromo-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BBrO2/c1-9-7-10(2)12(16)8-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3

InChI Key

ZAASSHLZQRIWHQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C)Br

Origin of Product

United States

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